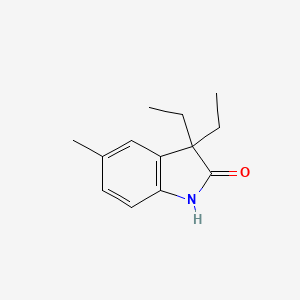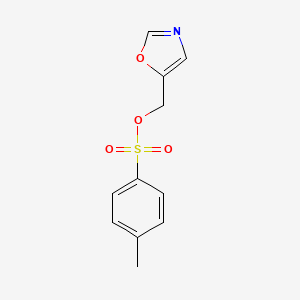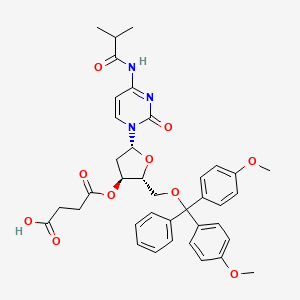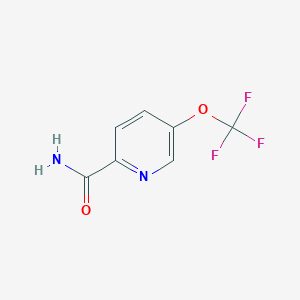
3,3-Diethyl-5-methylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-5-methylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 3,3-Diethyl-5-methylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3,3-Diethyl-5-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents and conditions used in these reactions include titanium(III) chloride for reduction and methanesulfonic acid for Fischer indole synthesis . Major products formed from these reactions include various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-5-methylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: This compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-5-methylindolin-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to modulate multiple biological pathways, including those involved in cell signaling and metabolism . The specific molecular targets and pathways may vary depending on the biological context and the specific derivative being studied.
Vergleich Mit ähnlichen Verbindungen
3,3-Diethyl-5-methylindolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its cancer chemopreventive properties.
3,3’-Diindolylmethane: Another indole derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
3,3-diethyl-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C13H17NO/c1-4-13(5-2)10-8-9(3)6-7-11(10)14-12(13)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
NLTXHAMHZRAVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(C=CC(=C2)C)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)


![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
